
4-Benzyloxybenzoesäure
Übersicht
Beschreibung
Dieser Signalweg spielt eine entscheidende Rolle bei der Immunantwort, indem er intrazelluläre DNA erkennt und Abwehrmechanismen des Wirts auslöst, einschließlich der Produktion von Typ-I-Interferonen und anderen Zytokinen . MIW815 wurde auf sein Potenzial in der Krebsimmuntherapie untersucht, da es in der Lage ist, das Immunsystem zu aktivieren und die Antitumorantwort zu verstärken .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: MIW815 wird als Bisphosphothioatanalog von cyclischem di-AMP synthetisiert. Der Ersatz von Nicht-Brücken-Sauerstoffatomen an der internukleotidischen Phosphatbrücke durch Schwefelatome macht MIW815 weniger anfällig für enzymatischen Abbau . Der Syntheseweg beinhaltet die Herstellung von cyclischen Dinukleotiden mit spezifischen Modifikationen, um die Stabilität und Aktivität zu verbessern.
Industrielle Produktionsmethoden: Die industrielle Produktion von MIW815 beinhaltet die Verwendung fortschrittlicher pharmazeutischer Verfahren, um eine hohe Reinheit und Stabilität zu gewährleisten. Liposomale Verabreichungssysteme wurden entwickelt, um die systemische Verabreichung und STING-Aktivierung von MIW815 zu verbessern . Diese Methode verbessert die Beladungseffizienz, die Serumstabilität und die STING-agonistische Aktivität der Verbindung.
Wissenschaftliche Forschungsanwendungen
MIW815 has been extensively studied for its applications in cancer immunotherapy. It has shown potential in enhancing the efficacy of immune checkpoint inhibitors by activating the STING pathway and promoting anti-tumor immune responses . Clinical trials have demonstrated that MIW815 can induce systemic immune activation and tumor regression in combination with other immunotherapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: MIW815 is synthesized as a bisphosphothioate analog of cyclic di-AMP. The substitution of non-bridging oxygen atoms at the internucleotide phosphate bridge with sulfur atoms makes MIW815 less susceptible to enzymatic hydrolysis . The synthetic route involves the preparation of cyclic dinucleotides with specific modifications to enhance stability and activity.
Industrial Production Methods: Industrial production of MIW815 involves the use of advanced pharmaceutical techniques to ensure high purity and stability. Liposomal delivery systems have been developed to improve the systemic delivery and STING activation of MIW815 . This method enhances the loading efficiency, serum stability, and STING agonistic activity of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: MIW815 durchläuft hauptsächlich Aktivierungsreaktionen innerhalb des STING-Signalwegs. Es unterliegt typischerweise nicht Oxidation, Reduktion oder Substitutionsreaktionen im Kontext seiner biologischen Aktivität .
Häufige Reagenzien und Bedingungen: Die Aktivierung von MIW815 beinhaltet seine Interaktion mit dem STING-Rezeptor, was zur Produktion von proinflammatorischen Zytokinen und Interferon-beta führt . Diese Interaktion wird durch die spezifische molekulare Struktur von MIW815 erleichtert, die es ermöglicht, effektiv an den STING-Rezeptor zu binden.
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die durch die Aktivierung von MIW815 gebildet werden, sind verschiedene Zytokine und Interferone, die eine Rolle bei der Immunantwort spielen .
Wissenschaftliche Forschungsanwendungen
MIW815 wurde ausgiebig auf seine Anwendungen in der Krebsimmuntherapie untersucht. Es hat gezeigt, dass es das Potenzial hat, die Wirksamkeit von Immuncheckpoint-Inhibitoren zu verbessern, indem es den STING-Signalweg aktiviert und antitumorale Immunantworten fördert . Klinische Studien haben gezeigt, dass MIW815 in Kombination mit anderen Immuntherapien eine systemische Immunaktivierung und Tumorregression induzieren kann .
Wirkmechanismus
MIW815 entfaltet seine Wirkung durch die Aktivierung des STING-Signalwegs, der ein wichtiger Bestandteil der angeborenen Immunantwort ist. Nach Bindung an den STING-Rezeptor löst MIW815 die Produktion von Typ-I-Interferonen und anderen Zytokinen aus, was zur Aktivierung von Immunzellen wie CD8+ T-Zellen führt . Diese Aktivierung verbessert die Fähigkeit des Körpers, Tumorzellen zu erkennen und anzugreifen, was MIW815 zu einem vielversprechenden Kandidaten für die Krebsimmuntherapie macht .
Wirkmechanismus
MIW815 exerts its effects by activating the STING pathway, which is a critical component of the innate immune response. Upon binding to the STING receptor, MIW815 triggers the production of type I interferons and other cytokines, leading to the activation of immune cells such as CD8+ T cells . This activation enhances the body’s ability to recognize and attack tumor cells, making MIW815 a promising candidate for cancer immunotherapy .
Vergleich Mit ähnlichen Verbindungen
MIW815 ist unter den STING-Agonisten aufgrund seiner spezifischen chemischen Modifikationen, die die Stabilität und Aktivität verbessern, einzigartig. Ähnliche Verbindungen umfassen andere cyclische Dinukleotide wie cyclisches di-GMP und cyclisches di-AMP, die ebenfalls den STING-Signalweg aktivieren, sich aber in ihrer Stabilität und Wirksamkeit unterscheiden können . Die Bisphosphothioat-Modifikation von MIW815 bietet ihm einen eindeutigen Vorteil in Bezug auf die Resistenz gegen enzymatischen Abbau .
Referenzen
Biologische Aktivität
4-Benzyloxybenzoic acid (4-BBA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 4-BBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
4-Benzyloxybenzoic acid is characterized by the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 246.27 g/mol
The structure features a benzyloxy group attached to a benzoic acid moiety, which contributes to its solubility and reactivity.
1. Antimicrobial Activity
Research indicates that 4-BBA exhibits antimicrobial properties against various pathogens. A study demonstrated that derivatives of benzoic acid, including 4-BBA, showed significant activity against Mycobacterium tuberculosis by inhibiting the FabH enzyme, crucial for mycolic acid biosynthesis . The compound's ability to inhibit bacterial growth highlights its potential as an anti-tuberculosis agent.
Compound | Target | Activity |
---|---|---|
4-BBA | Mycobacterium tuberculosis FabH | Inhibition observed |
2. Anti-inflammatory Effects
4-BBA has shown promise in treating inflammatory conditions. In a patent study, derivatives of 4-BBA were reported to be effective in managing chronic pain and inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD) . The mechanism involves modulation of the Cold Menthol Receptor 1 (CMR-I), which plays a role in pain perception.
3. Modulation of Protein Degradation Pathways
Recent studies have highlighted the role of benzoic acid derivatives in enhancing protein degradation pathways. Specifically, compounds derived from Bjerkandera adusta, including 4-BBA, were found to promote the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts . This suggests potential applications in aging-related diseases where protein homeostasis is disrupted.
The biological activities of 4-BBA can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibits key enzymes involved in bacterial cell wall synthesis and mycolic acid production.
- Receptor Modulation : Interacts with receptors involved in pain and inflammation pathways.
- Protein Homeostasis : Enhances protein degradation systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Antimycobacterial Activity
A detailed investigation into the antimycobacterial activity of 4-BBA derivatives revealed that certain modifications to the benzoic acid structure significantly increased potency against Mycobacterium tuberculosis. The study utilized molecular docking simulations to identify promising candidates with favorable binding profiles to the target enzyme .
Case Study: Anti-inflammatory Applications
In clinical settings, derivatives based on 4-BBA have been tested for their efficacy in treating conditions like overactive bladder and chronic pain syndromes. These studies suggest a favorable safety profile with minimal cytotoxic effects at therapeutic doses .
Eigenschaften
IUPAC Name |
4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSCHALQLXXKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164030 | |
Record name | 4-Benzyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-51-7 | |
Record name | 4-(Benzyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyloxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1486-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(benzyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BENZYLOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K45H4G7KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities associated with 4-benzyloxybenzoic acid and its derivatives?
A: Research suggests that 4-benzyloxybenzoic acid and its derivatives exhibit a range of biological activities, with a particular focus on their potential as hypolipidemic and antituberculotic agents. Studies have demonstrated the ability of these compounds to lower cholesterol and atherogenic lipoprotein levels in animal models [, ]. Additionally, certain derivatives have shown promising antimycobacterial activity in vitro, comparable to some commercially available antituberculotics [].
Q2: How does the structure of 4-benzyloxybenzoic acid relate to its antituberculotic activity?
A: Studies examining a series of alkoxybenzoic acids, including 4-benzyloxybenzoic acid, revealed a correlation between the compound's structure and its antituberculotic activity. Specifically, increasing the lipophilicity of the alkoxy substituent, as measured by HPLC capacity factors, led to enhanced antimycobacterial activity []. This suggests that the lipophilic benzyloxy group in 4-benzyloxybenzoic acid plays a crucial role in its interaction with mycobacterial targets.
Q3: Have any studies investigated the antitumor activity of compounds related to 4-benzyloxybenzoic acid?
A: Yes, research has explored the synthesis and antitumor activity of various 2-N- and 3-S-substituted 5-[2-(4-)benzyloxyphenyl]-1,2,4-triazoles, alongside acylhydrazides derived from 4-benzyloxybenzoic acid [, , ]. These studies involved synthesizing a range of derivatives and evaluating their antitumor activity, providing valuable insights into structure-activity relationships.
Q4: What is the impact of the 4-benzyloxy group on the hypolipidemic activity of benzoic acid derivatives?
A: Research suggests that the presence and position of the 4-benzyloxy group are crucial for hypolipidemic activity. Studies comparing various derivatives of ethyl 4-benzyloxybenzoate found that compounds with the 4-benzyloxy substitution, such as ethyl 4-benzyloxybenzoate itself, ethyl-4-benzyloxybenzoic acid, and ethyl 4-p-bromobenzyloxybenzoate, exhibited more favorable activity profiles, including cholesterol-lowering effects and reduced impact on weight gain and liver lipids []. This highlights the significance of the 4-benzyloxy moiety in influencing the compound's biological activity.
Q5: Have any studies explored the effects of incorporating 4-benzyloxybenzoic acid into glycerolipids?
A: Yes, research has investigated the impact of incorporating 4-benzyloxybenzoic acid into glycerolipids on lipoprotein metabolism in rats []. While specific details about the study's findings were not available in the provided abstracts, this research direction suggests an interest in exploring potential applications of 4-benzyloxybenzoic acid beyond its direct use as a pharmaceutical agent.
Q6: Are there any known antithyroxine effects associated with 4-benzyloxybenzoic acid or its derivatives?
A: Early research identified potential antithyroxine activity in compounds related to 4-benzyloxybenzoic acid, specifically the dimethylacetal of 3,5-diiodoanisaldehyde [, ]. While 3,5-diiodo-4-benzyloxybenzoic acid itself was not as potent as other tested compounds, its inclusion in these studies highlights the exploration of various biological activities associated with this class of molecules.
Q7: What analytical techniques are commonly used to characterize and quantify 4-benzyloxybenzoic acid and its derivatives?
A: While the provided abstracts did not specify analytical techniques used for 4-benzyloxybenzoic acid itself, they mentioned employing HPLC (High-Performance Liquid Chromatography) to determine capacity factors, which are indicative of a compound's lipophilicity []. This suggests that chromatographic methods are likely employed in the analysis of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.